molecular formula C8H9N5O2 B2698021 N2-methyl-5-nitro-N2-(prop-2-yn-1-yl)pyrimidine-2,4-diamine CAS No. 1795364-45-2

N2-methyl-5-nitro-N2-(prop-2-yn-1-yl)pyrimidine-2,4-diamine

Cat. No.: B2698021
CAS No.: 1795364-45-2
M. Wt: 207.193
InChI Key: HNIBAGQPRBHSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-methyl-5-nitro-N2-(prop-2-yn-1-yl)pyrimidine-2,4-diamine is a compound belonging to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Pyrimidine derivatives are widely studied due to their structural diversity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-5-nitro-N2-(prop-2-yn-1-yl)pyrimidine-2,4-diamine typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of pyrimidine-2,4-diamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like chloroform at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-methyl-5-nitro-N2-(prop-2-yn-1-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The propargyl group can be substituted with other functional groups using appropriate reagents.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.

    Cyclization: Cyclization reactions can be facilitated by using strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N2-methyl-5-nitro-N2-(prop-2-yn-1-yl)pyrimidine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-methyl-5-nitro-N2-(prop-2-yn-1-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress and apoptosis pathways, as well as the modulation of the NF-kB inflammatory pathway . The compound’s ability to inhibit key enzymes and receptors contributes to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-methyl-5-nitro-N2-(prop-2-yn-1-yl)pyrimidine-2,4-diamine stands out due to its unique combination of a nitro group and a propargyl group on the pyrimidine ring, which imparts distinct chemical reactivity and biological properties

Properties

IUPAC Name

2-N-methyl-5-nitro-2-N-prop-2-ynylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-3-4-12(2)8-10-5-6(13(14)15)7(9)11-8/h1,5H,4H2,2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIBAGQPRBHSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1=NC=C(C(=N1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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